molecular formula C22H20N2O2 B2501128 7-ethoxy-10-[(2-methylphenyl)methyl]-5H,10H-benzo[b]1,8-naphthyridin-5-one CAS No. 894546-50-0

7-ethoxy-10-[(2-methylphenyl)methyl]-5H,10H-benzo[b]1,8-naphthyridin-5-one

Cat. No.: B2501128
CAS No.: 894546-50-0
M. Wt: 344.414
InChI Key: WDLAIUHKWZSQND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-ethoxy-10-[(2-methylphenyl)methyl]-5H,10H-benzo[b]1,8-naphthyridin-5-one is a complex organic compound belonging to the class of naphthyridines Naphthyridines are heterocyclic compounds containing a fused ring system with nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-ethoxy-10-[(2-methylphenyl)methyl]-5H,10H-benzo[b]1,8-naphthyridin-5-one typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

7-ethoxy-10-[(2-methylphenyl)methyl]-5H,10H-benzo[b]1,8-naphthyridin-5-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

7-ethoxy-10-[(2-methylphenyl)methyl]-5H,10H-benzo[b]1,8-naphthyridin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-ethoxy-10-[(2-methylphenyl)methyl]-5H,10H-benzo[b]1,8-naphthyridin-5-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-ethoxy-10-[(2-methylphenyl)methyl]-5H,10H-benzo[b]1,8-naphthyridin-5-one is unique due to its specific substitution pattern and the presence of the ethoxy and methylphenyl groups. These features may confer unique properties, such as enhanced biological activity or specific interactions with molecular targets.

Properties

IUPAC Name

7-ethoxy-10-[(2-methylphenyl)methyl]benzo[b][1,8]naphthyridin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2/c1-3-26-17-10-11-20-19(13-17)21(25)18-9-6-12-23-22(18)24(20)14-16-8-5-4-7-15(16)2/h4-13H,3,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDLAIUHKWZSQND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C3=C(C2=O)C=CC=N3)CC4=CC=CC=C4C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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